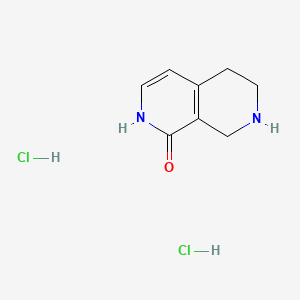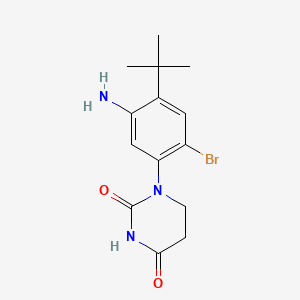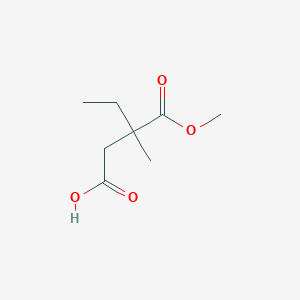
3-Methyl-3-(methyl carboxy)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a branched-chain fatty acid that is commonly found in various natural sources and is used in different industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-3-(methyl carboxy)pentanoic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of 3-methylpentane using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Hydrolysis of Nitriles: The hydrolysis of 3-methylpentanenitrile in the presence of an acid or base catalyst can yield 3-methylvaleric acid.
Carboxylation of Grignard Reagents: The reaction of 3-methylpentylmagnesium bromide with carbon dioxide (CO2) followed by acid hydrolysis produces 3-methylvaleric acid.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of 3-methylpentane using catalytic processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-(methyl carboxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction using agents like lithium aluminum hydride (LiAlH4) can convert it to alcohols.
Substitution: It can undergo nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAH).
Catalysts: Acid or base catalysts for hydrolysis reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(methyl carboxy)pentanoic acid has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-methyl-3-(methyl carboxy)pentanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: It may affect signal transduction pathways by interacting with receptors and other proteins.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-3-(methyl carboxy)pentanoic acid can be compared with other similar carboxylic acids:
Valeric Acid: Similar structure but lacks the methyl group at the third position.
Isovaleric Acid: Has a different branching pattern with the methyl group at the second position.
Hexanoic Acid: Has a longer carbon chain without branching.
These comparisons highlight the unique structural features and reactivity of this compound.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
3-methoxycarbonyl-3-methylpentanoic acid |
InChI |
InChI=1S/C8H14O4/c1-4-8(2,5-6(9)10)7(11)12-3/h4-5H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
VMGDCNRPLRPMQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
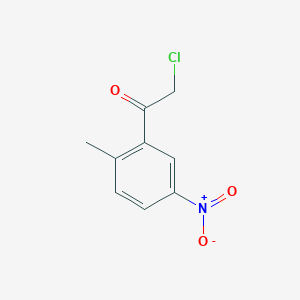

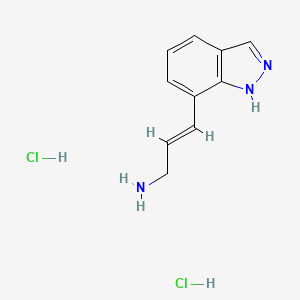
![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
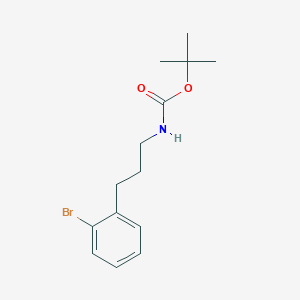
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)
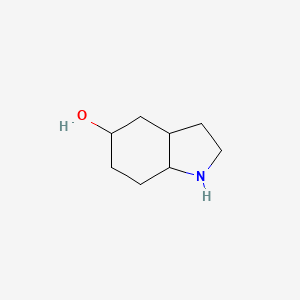
![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
